![molecular formula C31H28ClN7O2 B15150706 N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-3-[4-(dimethylamino)but-2-enamido]benzamide](/img/structure/B15150706.png)
N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-3-[4-(dimethylamino)but-2-enamido]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
THZ2 is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7). Cyclin-dependent kinase 7 is a key enzyme involved in the regulation of the cell cycle and transcription. THZ2 has shown significant potential in inhibiting the growth of various cancer cells, including triple-negative breast cancer, small cell lung cancer, and ovarian cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
THZ2 is synthesized through a series of chemical reactions involving the formation of a benzimidic acid derivative. The solubility of THZ2 in dimethyl sulfoxide (DMSO) is greater than 28.3 mg/mL, and it is insoluble in water. The compound can be stored at -20°C for several months .
Industrial Production Methods
The industrial production of THZ2 involves the large-scale synthesis of its chemical precursors followed by the final assembly of the compound. The process requires precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in DMSO for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
THZ2 undergoes various chemical reactions, including covalent binding to its target enzyme, cyclin-dependent kinase 7. This binding inhibits the phosphorylation of RNA polymerase II, thereby suppressing transcriptional activity .
Common Reagents and Conditions
The synthesis of THZ2 involves the use of reagents such as benzimidic acid derivatives, dimethyl sulfoxide, and other organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations .
Major Products Formed
The primary product formed from the reactions involving THZ2 is the covalent complex with cyclin-dependent kinase 7. This complex inhibits the enzyme’s activity, leading to the suppression of cancer cell growth .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
THZ2 exerts its effects by covalently binding to cyclin-dependent kinase 7, thereby inhibiting its activity. Cyclin-dependent kinase 7 is involved in the phosphorylation of RNA polymerase II, which is essential for transcription initiation. By inhibiting this enzyme, THZ2 suppresses the transcription of genes that are critical for cancer cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
THZ2 is unique in its selectivity and potency as a cyclin-dependent kinase 7 inhibitor. Similar compounds include:
THZ1: Another cyclin-dependent kinase 7 inhibitor that has shown potent anti-cancer activity.
ICEC0942 (CT7001): A selective cyclin-dependent kinase 7 inhibitor currently in clinical trials for cancer treatment.
SY-1365 and SY-5609: Cyclin-dependent kinase 7 inhibitors that have demonstrated efficacy in preclinical studies.
THZ2 stands out due to its high selectivity for cyclin-dependent kinase 7 and its ability to inhibit the growth of a wide range of cancer cells .
Eigenschaften
Molekularformel |
C31H28ClN7O2 |
|---|---|
Molekulargewicht |
566.1 g/mol |
IUPAC-Name |
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[4-(dimethylamino)but-2-enoylamino]benzamide |
InChI |
InChI=1S/C31H28ClN7O2/c1-39(2)15-7-14-28(40)35-21-9-5-8-20(16-21)30(41)36-22-10-6-11-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-13-4-3-12-24(25)27/h3-14,16-19,33H,15H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38) |
InChI-Schlüssel |
FONRCZUZCHXWBD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


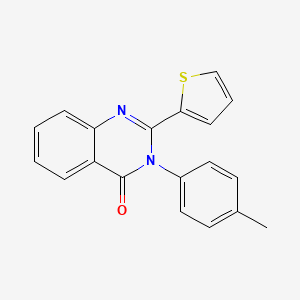
![Ethyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B15150647.png)
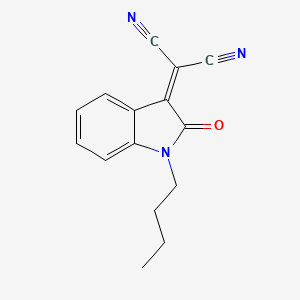
![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B15150657.png)
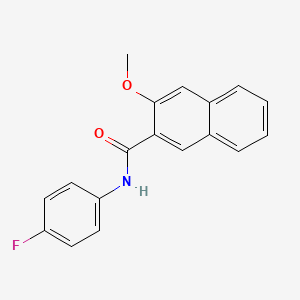

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-acetamido-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;hydrochloride](/img/structure/B15150670.png)
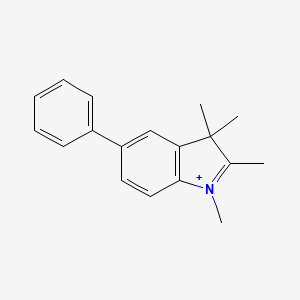
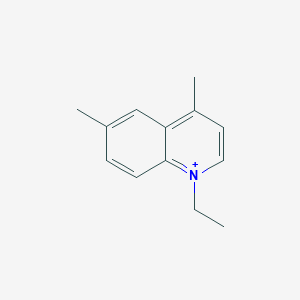
![[7-hydroxy-5-(hydroxymethyl)-1,2-dimethyl-1-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,4,7,8,8a-hexahydronaphthalen-4a-yl]methyl acetate](/img/structure/B15150699.png)
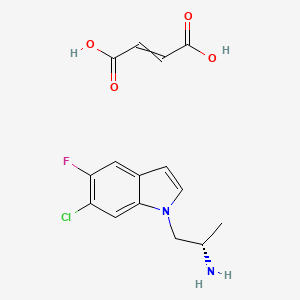
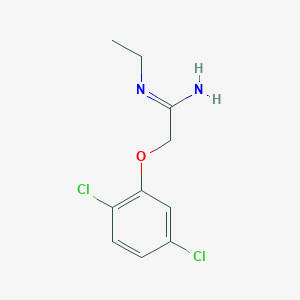
![1-(6-bromo-1,3-benzodioxol-5-yl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B15150722.png)
![4-({2,5-Dimethoxy-4-[(phenylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B15150730.png)
